Calcipotriol
Description
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-UROSTWAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046648 | |
| Record name | Calcipotriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.35e-02 g/L | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112965-21-6, 112828-00-9 | |
| Record name | Calcipotriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112965-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcipotriene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112965216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcipotriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcipotriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 112828-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIPOTRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143NQ3779B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Historical Context and Early Synthetic Approaches
The synthesis of calcipotriol has undergone significant refinement since its initial development, driven by the need to overcome stereochemical complexities and by-product formation. Early methods, such as the Wittig-Horner reaction pioneered by Calverley, laid the groundwork but faced limitations in scalability and purification.
The Wittig-Horner Reaction and Its Limitations
Calverley’s method utilized a Wittig reaction between a C-22 aldehyde derivative of cholecalciferol and triphenylphosphorane cyclopropyl ketone ylide to construct the side chain. While this approach achieved the desired (5Z,7E)-triene configuration, it produced triphenylphosphine oxide as a by-product, which proved difficult to remove due to its insolubility in water. Subsequent reduction of the carbonyl group at C-24 yielded a 1:1 mixture of (24S) and (24R) diastereomers, necessitating chromatographic separation that reduced overall yield by over 50%. The photoisomerization step required to convert the (5E,24S) isomer to the therapeutic (5Z,24S) form further compounded inefficiencies, rendering the method impractical for industrial-scale production.
Advancements in Phosphonate-Based Strategies
The replacement of triphenylphosphorane with phosphonate derivatives in the Wittig-Horner reaction marked a notable improvement. This modification generated water-soluble phosphate esters, simplifying by-product removal and enhancing reaction efficiency. However, the persistent need for diastereomer separation at C-24 and the instability of intermediates under basic conditions limited its adoption.
Heck Coupling and Fragment Condensation Strategies
Alternative routes employing Heck coupling and fragment condensation aimed to bypass challenges in olefin synthesis but introduced new complexities.
Synthon Coupling via Heck Reaction
The method disclosed in JP 08325226 involved coupling a this compound A-ring synthon ((4R,6S)-4,6-di(t-butyl)dimethylsilyloxy-7-octen-1-yne) with a CD-ring 7-bromo derivative under palladium catalysis. While effective in forming the triene backbone, the multi-step synthesis of both synthons and low yields (35–40%) hindered scalability.
Selenium-Mediated Approaches
Early attempts using selenoacetals for side-chain elongation (Synlett, 1990) faced setbacks due to the toxicity of methylselenol and poor stereoselectivity during selenium elimination. These issues, coupled with the need for anthracene-sensitized photoisomerization, rendered the method obsolete for industrial applications.
Crystallization-Driven Purification: Overcoming Isomer Contamination
A persistent challenge in this compound synthesis has been the removal of (22Z)-isomer, which exhibits reduced therapeutic efficacy. The crystallization process developed in US20100222614A1 exemplifies a solution.
Solvent Selection and Polymorphic Control
Ethyl acetate emerged as the optimal solvent for differential crystallization, exploiting the (22E)-isomer’s lower solubility compared to its (22Z) counterpart. Two successive crystallizations reduced (22Z)-isomer content from 2.2% to <0.3%, achieving pharmacopeial standards without chromatography.
Table 2: Crystallization Efficiency
| Crystallization Step | (22Z)-Isomer Content | Yield Loss |
|---|---|---|
| Crude Product | 2.2% | – |
| First Crystallization | 0.9% | 12% |
| Second Crystallization | 0.3% | 8% |
Chemical Reactions Analysis
Types of Reactions
Calcipotriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Treatment of Psoriasis Vulgaris
Calcipotriol is widely recognized for its effectiveness in managing psoriasis vulgaris. Clinical studies have demonstrated significant improvements in patients treated with this compound formulations.
Efficacy Studies
- A systematic review indicated that topical this compound/betamethasone dipropionate significantly reduced the Psoriasis Area and Severity Index (PASI) score compared to this compound alone. The reduction was approximately 40% at week 1 and 70% at week 4 for the combination therapy, while this compound alone showed lesser efficacy .
- In a double-blind study, patients applying this compound ointment (50 micrograms/g) twice daily exhibited marked improvements in PASI scores over four weeks, confirming its effectiveness as a treatment for psoriasis vulgaris .
Wound Healing Applications
Recent research has explored the potential of this compound as a wound healing agent, particularly in conditions like dystrophic epidermolysis bullosa (RDEB).
Research Findings
- A study indicated that low-dose this compound could enhance wound closure by up to two-fold in RDEB cell monolayers. It also demonstrated antimicrobial properties and anti-neoplastic effects by suppressing tumor cell proliferation .
- A clinical trial reported rapid and complete closure of chronic wounds with this compound treatment, alongside improvements in local microbiome diversity and reductions in pain and itch associated with wounds .
| Application | Result |
|---|---|
| Wound Healing in RDEB | Enhanced closure and antimicrobial effects |
| Clinical Trial Outcome | Rapid wound closure and pain reduction |
Anti-Neoplastic Effects
Emerging evidence suggests that this compound may possess anti-neoplastic properties, making it a candidate for cancer-related therapies.
Case Studies
- Research indicated that this compound could inhibit the clonogenicity and proliferation of tumor cells derived from RDEB patients, highlighting its potential role in cancer prevention or treatment strategies .
- A study on the expression levels of proteins related to skin conditions revealed that topical application of this compound could modulate gene expression involved in skin health, potentially impacting tumor development .
Mechanism of Action
The precise mechanism of action of calcipotriol in treating psoriasis is not fully understood. it is known to bind to the vitamin D receptor (VDR) with comparable affinity to calcitriol . The VDR is found on the cells of various tissues, including the thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, this compound modulates gene expression related to cell differentiation and proliferation, which helps in reducing the abnormal growth of keratinocytes in psoriasis .
Comparison with Similar Compounds
Table 1: Comparative Profile of this compound and 1,25(OH)₂D₃
This compound vs. Glucocorticoids (e.g., Betamethasone)
- Efficacy : Glucocorticoids like dexamethasone (DX) show greater inhibition of SSC migration than this compound (p<0.001) . However, this compound’s effects are concentration-dependent, with significant activity at 1 nM .
- Combination Therapy: this compound mitigates glucocorticoid-induced skin atrophy by restoring hyaluronic acid (HA) secretion and HAS-2 expression in keratinocytes . Fixed combinations with betamethasone dipropionate (e.g., Daivobet®) achieve rapid psoriasis clearance (51.85% vs. 34.61% for monotherapy) with comparable safety .
- Safety : Long-term glucocorticoid use risks skin atrophy and systemic effects, whereas this compound combinations reduce cumulative steroid exposure .
Table 2: this compound vs. Betamethasone in Psoriasis
This compound vs. Other Vitamin D Analogues
- Tacalcitol : Both inhibit glioblastoma cell proliferation and migration, but this compound is more potent in psoriasis combination therapies with narrow-band UVB (NB-UVB) .
- Maxacalcitol : this compound requires lower UVB doses and achieves higher Psoriasis Area and Severity Index (PASI) improvement rates (63.33% vs. 46.67% for NB-UVB alone) .
Table 3: Comparison with Other Vitamin D Analogues
| Compound | Key Advantage | Clinical Context |
|---|---|---|
| Tacalcitol | Similar antiproliferative effects | Glioblastoma research |
| Maxacalcitol | Less effective in UVB combination therapy | Psoriasis |
Combination Therapies
This compound synergizes with diverse agents:
- Apremilast : Combined therapy yields 51.85% treatment success vs. 34.61% for this compound alone (p<0.001) .
- Methotrexate : this compound extends time to relapse and reduces methotrexate doses by 30%, lowering hepatotoxicity risk .
- Phototherapy : With NB-UVB, this compound accelerates PASI improvement (2-week onset vs. 4 weeks for UVB alone) .
Biological Activity
Calcipotriol, a synthetic derivative of vitamin D3, is primarily used in the treatment of psoriasis and other skin conditions. Its biological activity encompasses a variety of mechanisms, including modulation of cell proliferation, differentiation, and immune response. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
This compound exerts its effects through several key mechanisms:
- Regulation of Keratinocyte Proliferation and Differentiation : this compound promotes the differentiation of keratinocytes while inhibiting their excessive proliferation. This is crucial in managing psoriasis, where hyperproliferation of skin cells occurs.
- Immunomodulatory Effects : The compound modulates immune responses by influencing T cell activity and cytokine production. It has been shown to enhance the expression of antimicrobial peptides like cathelicidin (hCAP18), which plays a role in skin defense mechanisms.
- Anti-neoplastic Properties : Recent studies indicate that this compound may have anti-cancer effects by reducing tumor cell proliferation and inducing apoptosis in certain skin cancers.
Efficacy in Psoriasis Treatment
A systematic review highlighted the efficacy of this compound in reducing the Psoriasis Area Severity Index (PASI) scores significantly compared to control groups. The following table summarizes findings from various studies:
| Study | Treatment Group | PASI Reduction at Week 4 (%) | PASI Reduction at Week 8 (%) | Statistical Significance |
|---|---|---|---|---|
| Study A | This compound | 50% | 55% | p < 0.001 |
| Study B | This compound + Betamethasone | 70% | 80% | p < 0.001 |
| Study C | Control (Vehicle) | 20% | 25% | Not significant |
Case Studies
- Wound Healing : A study demonstrated that low-dose this compound enhances wound closure and exhibits antimicrobial properties via increased secretion of LL-37 from keratinocytes. In RDEB (Recessive Dystrophic Epidermolysis Bullosa) keratinocytes, treatment with 100 nM this compound significantly increased hCAP18 expression, indicating enhanced local antimicrobial defense mechanisms .
- Combination Therapy : A randomized trial evaluated the effects of this compound combined with 5-fluorouracil (5-FU) for actinic keratosis treatment. Results showed an 87.8% reduction in actinic keratoses compared to only 26.3% with control treatments, highlighting the synergistic effects of this combination therapy .
Safety Profile
This compound is generally well-tolerated with minimal side effects. A comparative study noted that patients using a combination formulation of this compound and betamethasone experienced fewer adverse effects than those treated with betamethasone alone .
Q & A
Basic Research Questions
Q. What are the standard in vitro models for studying Calcipotriol's effects on skin barrier function and extracellular matrix (ECM) regulation?
- Methodology : Primary human dermal fibroblasts and differentiated epidermal keratinocytes are widely used. Key endpoints include collagen I synthesis (via COL1A1 mRNA and C-terminal pro-peptide quantification), matrix metalloproteinase (MMP-1/MMP-3) secretion, and hyaluronic acid (HA) levels. Betamethasone (1 μM) is often used as a glucocorticoid comparator at a 1:10 ratio with this compound (100 nM) to mimic fixed-combination formulations .
Q. How do researchers determine effective concentrations of this compound for mechanistic studies?
- Methodology : Concentrations are derived from pharmacokinetic data in ex vivo human/pig skin after topical application. Dose-response curves (e.g., 10⁻⁷–10⁻⁶ M for keratinocyte studies) are validated using viability assays (e.g., morphology/confluence checks) and compared to vehicle controls (e.g., 0.1% DMSO) .
Q. What molecular markers are prioritized to assess this compound's antagonism of glucocorticoid-induced ECM suppression?
- Methodology : Key markers include:
- COL1A1 mRNA (qPCR) and CICP (C-terminal pro-collagen I peptide, ELISA) for collagen synthesis.
- MMP-1/MMP-3 secretion (ELISA) and HAS2 mRNA (qPCR) for HA synthesis.
- Epidermal thickness in ex vivo human skin explants to validate in vitro findings .
Advanced Research Questions
Q. How can contradictory findings in this compound's modulation of ECM components across cell types be resolved?
- Methodology : Conduct donor-matched studies to address variability in primary cell responses. For example:
- In fibroblasts, this compound alone does not counteract betamethasone-induced HA suppression but increases COL1A1.
- In keratinocytes, this compound fully reverses HA inhibition. Use RNA-seq or phosphoproteomics to identify cell-type-specific pathways (e.g., TGF-β vs. HAS2 regulation) .
Q. What experimental designs are recommended to investigate this compound's interference with STAT1 phosphorylation in inflammatory pathways?
- Methodology : Use IFN-γ-stimulated keratinocytes (e.g., HaCaT cells) treated with this compound (10⁻⁷ M) at timed intervals (5–120 min). Analyze STAT1 phosphorylation via Western blot and confocal immunofluorescence. Include negative controls (vehicle) and validate with kinase inhibitors .
Q. How should researchers address conflicting data on this compound's dose-dependent effects on ABC transporter expression?
- Methodology : Compare cell-line-specific responses (e.g., HEK293/MRP1 vs. H69AR cells) using qPCR and Western blot. For example:
- At 10 mM, Calcitriol upregulates MRP1 mRNA in HEK293/MRP1 but not H69AR.
- Use CRISPR knockouts or dual-luciferase assays to dissect promoter regulation mechanisms .
Q. What statistical approaches are robust for analyzing this compound's combinatorial effects with betamethasone in multi-donor studies?
- Methodology : Apply mixed-effects models to account for donor variability (random effects) and treatment/vehicle comparisons (fixed effects). Use ANOVA with post-hoc tests (e.g., Tukey’s) for compiled data from independent experiments (n ≥ 3) .
Translational and Environmental Research
Q. What methodologies validate the translational relevance of this compound's in vitro findings to in vivo models?
- Methodology : Use minipig models to correlate in vitro HA synthesis with epidermal thickness measurements. Ex vivo human skin explants treated with this compound/betamethasone combinations can bridge mechanistic and clinical outcomes (e.g., psoriasis plaque reduction) .
Q. How can researchers assess this compound's environmental persistence and bioaccumulation potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
